molecular formula C14H20O2 B3053583 Phenyl octanoate CAS No. 5457-78-3

Phenyl octanoate

Cat. No.: B3053583
CAS No.: 5457-78-3
M. Wt: 220.31 g/mol
InChI Key: ZBZSVGXZAPNCSY-UHFFFAOYSA-N
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Description

Phenyl octanoate, also known as octanoic acid phenyl ester, is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industry. The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.31 g/mol .

Preparation Methods

Phenyl octanoate can be synthesized through various methods. One common synthetic route involves the reaction of octanoyl chloride with phenol in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like diethyl ether and requires cooling to control the reaction temperature . Another method involves the nucleophilic acyl substitution of an acid chloride with an alcohol, which is a versatile approach for ester preparation .

Chemical Reactions Analysis

Phenyl octanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, lithium aluminum hydride, and Grignard reagents. The major products formed from these reactions are octanoic acid, phenol, and various alcohols.

Scientific Research Applications

Phenyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl octanoate involves nucleophilic acyl substitution reactions. In these reactions, the ester bond is cleaved, and the phenyl group is replaced by a nucleophile. This process is facilitated by the presence of a catalyst or specific reaction conditions . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Phenyl octanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. While all these compounds belong to the ester family and share similar chemical properties, this compound is unique due to its longer carbon chain and the presence of a phenyl group. This structural difference imparts distinct physical and chemical properties, such as a higher boiling point and a different aroma profile .

Similar compounds include:

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate

These compounds are also widely used in the fragrance and flavor industry, but each has its own unique characteristics and applications.

Properties

IUPAC Name

phenyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSVGXZAPNCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282052
Record name Phenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-78-3
Record name NSC23962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ester was prepared by slowly adding thionyl chloride (10 ml) to a mixture of pure phenol (6.5 g) and octanoic acid (10 g). The reaction mixture was warmed to drive off the sulfur dioxide and hydrogen chloride gases. The crude mixture was distilled at 95°-100° C./5 mmHg.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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